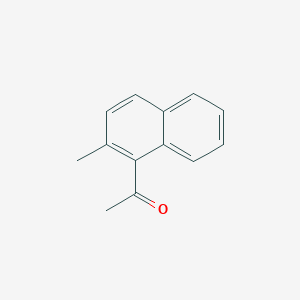

1-(2-Methylnaphthalen-1-YL)ethanone

Description

1-(2-Methylnaphthalen-1-yl)ethanone is a naphthalene-derived ketone featuring a methyl group at position 2 and an acetyl group at position 1 of the naphthalene ring. Its molecular formula is C₁₃H₁₂O, with a molecular weight of 184.23 g/mol. The compound's structure combines the aromatic stability of naphthalene with the electron-withdrawing acetyl group, influencing its reactivity and physical properties. While direct spectroscopic data for this compound are absent in the provided evidence, analogs such as 1-(naphthalen-2-yl)ethanone (TLC: Rf = 0.45; δ 2.71 ppm for acetyl protons in ¹H-NMR) suggest similar behavior .

Propriétés

IUPAC Name |

1-(2-methylnaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTUKCVZQBDUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546020 | |

| Record name | 1-(2-Methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50878-45-0 | |

| Record name | 1-(2-Methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Positional Isomers: 1-(Naphthalen-1-yl)ethanone vs. 1-(Naphthalen-2-yl)ethanone

- 1-(Naphthalen-2-yl)ethanone (CAS: Not provided) differs in the acetyl group's position (naphthalene position 2 vs. 1). This positional shift alters electronic distribution, leading to distinct NMR profiles. For example, 1-(naphthalen-2-yl)ethanone exhibits a singlet at δ 2.71 ppm for the acetyl group, with aromatic protons spanning δ 7.54–8.45 ppm .

- Impact of Methyl Substitution: The 2-methyl group in 1-(2-methylnaphthalen-1-yl)ethanone increases steric hindrance and may elevate boiling points compared to non-methylated analogs, as seen in methylnaphthalene derivatives (e.g., 2-methylnaphthalene boils at 241–245°C vs. 218°C for naphthalene) .

Hydroxy-Substituted Analogs: 1-(1-Hydroxy-2-naphthalenyl)ethanone

- 1-(1-Hydroxy-2-naphthalenyl)ethanone (CAS: 711-79-5) introduces a hydroxyl group at position 1, enhancing polarity and enabling hydrogen bonding. This modification increases solubility in polar solvents and alters reactivity (e.g., participation in Schiff base formation, as seen in ) .

- Biological Activity: Hydroxy-substituted ethanones, such as those in Schiff bases (), demonstrate antibacterial activity against E. coli and antioxidant properties via DPPH radical scavenging. Such activities may differ in 1-(2-methylnaphthalen-1-yl)ethanone due to the absence of hydroxyl groups .

Heterocyclic Analogs: 1-(2-Methyl-1-benzothien-3-yl)ethanone

- 1-(2-Methyl-1-benzothien-3-yl)ethanone (CAS: 16810-19-8) replaces the naphthalene ring with a benzothiophene system. The sulfur atom in benzothiophene increases electron density and may enhance stability under acidic conditions. This structural variation also impacts UV-Vis absorption spectra and biological target interactions .

Spectroscopic and Physical Properties

*Inferred from analogous naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.